
3-Formyl-4-methoxybenzoic acid
概要
説明
3-Formyl-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Chemical Reactions and Synthesis
3-Formyl-4-methoxybenzoic acid is involved in various chemical reactions and synthesis processes. For instance, it's used in the Vilsmeier–Haack formylation reaction. Ricci, Balucani, and Buu‐Hoï (1967) discussed the formylation of 3-methoxybenzo[b]thiophen, leading to derivatives such as 2-formyl-3-methoxybenzo[b]thiophen (Ricci, Balucani, & Buu‐Hoï, 1967).
2. Encapsulation for Controlled Release
A fascinating application is the encapsulation of flavor molecules. Hong, Oh, and Choy (2008) successfully intercalated 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled flavor release in foods (Hong, Oh, & Choy, 2008).
3. Antibacterial Applications
In the field of antibacterial research, Popiołek and Biernasiuk (2016) synthesized and screened a series of hydrazide-hydrazones of 3-methoxybenzoic acid, finding significant antibacterial activity against Bacillus spp (Popiołek & Biernasiuk, 2016).
4. Biochemical Studies
Coleman et al. (2015) explored the biochemical applications of this compound. They studied the enzyme CYP199A4's ability to efficiently demethylate 4-methoxybenzoic acid, highlighting its potential in biochemical pathways (Coleman et al., 2015).
5. Environmental Applications
Brillas, Baños, and Garrido (2003) investigated the mineralization of 3,6-dichloro-2-methoxybenzoic acid in water using anodic oxidation and electro-Fenton methods, contributing to environmental applications like pollution control (Brillas, Baños, & Garrido, 2003).
Safety and Hazards
The safety information for “3-Formyl-4-methoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing suitable protective clothing .
作用機序
Mode of Action
It is known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interaction of 3-Formyl-4-methoxybenzoic acid with its targets.
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions, including those at the benzylic position . The downstream effects of these reactions would depend on the specific targets and pathways involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include factors such as pH, temperature, and the presence of other molecules in the environment.
生化学分析
Biochemical Properties
3-Formyl-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The formyl group in this compound can participate in nucleophilic addition reactions, making it a reactive intermediate in various biochemical pathways. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, the methoxy group can influence the compound’s solubility and reactivity, impacting its interactions with other biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form 4-methoxybenzoic acid, which can then enter various catabolic and anabolic pathways. The compound can also interact with cofactors such as NAD+ and NADH, influencing the redox state of the cell and affecting metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The methoxy group can enhance the compound’s solubility, facilitating its transport across cell membranes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. These localization patterns can impact the compound’s activity and interactions with other biomolecules .
特性
IUPAC Name |
3-formyl-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPQIRPQCMEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597637 | |
| Record name | 3-Formyl-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-99-4 | |
| Record name | 3-Formyl-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


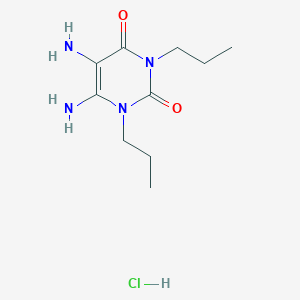
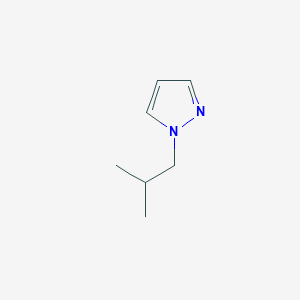



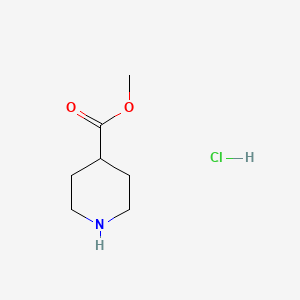

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)
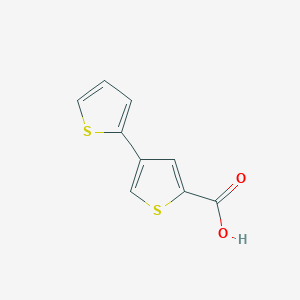
amine](/img/structure/B1342586.png)

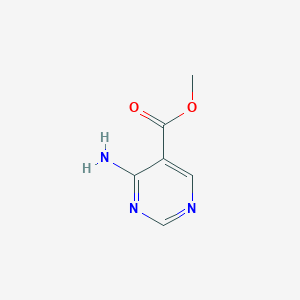
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)
![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
